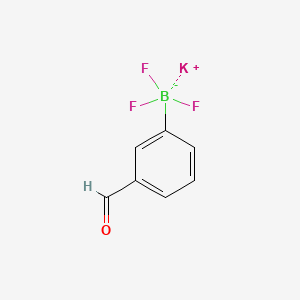

2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

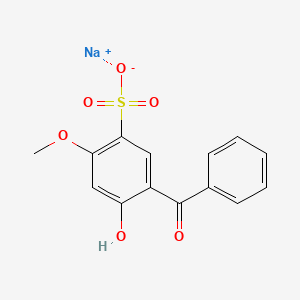

2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride (BCT) is a tetrazolium compound used in scientific research and laboratory experiments. BCT is a water-soluble, light-sensitive compound that is used as a redox indicator and is widely used in biochemical and physiological research. BCT is a yellowish-orange powder that is used to measure the activity of enzymes, detect changes in the levels of metabolites, and measure the concentration of oxygen in cells. BCT is also used to detect the presence of oxidoreductases, as well as to detect cell viability and the presence of oxygen in cells.

Wissenschaftliche Forschungsanwendungen

Biocompatibility and Cytotoxicity Studies

Studies have investigated the biocompatibility of various materials by using related tetrazolium salts. For instance, a study by Kang et al. (2013) evaluated the biocompatibility of mineral trioxide aggregate mixed with hydration accelerators, using a related tetrazolium salt assay to examine cytotoxicity in MG-63 cells. This demonstrates the utility of tetrazolium salts in assessing cell viability and toxicity in various materials (Kang et al., 2013).

False-Positive Results in Assays

Funk et al. (2007) highlighted how serum albumin can lead to false-positive results in assays using tetrazolium salts like XTT and MTT. This study shows the importance of understanding the interactions between assay components and biological substances, which is relevant for the accurate interpretation of tetrazolium salt-based assays (Funk et al., 2007).

Electrochemical Reduction and Compatibility

The electrochemical reduction of similar compounds has been explored in various contexts. For example, Gorodetsky et al. (2004) discussed the reduction of an imidazolium cation to produce a nucleophilic carbene, showing the potential for using related compounds in electrochemical applications (Gorodetsky et al., 2004).

Measurement of Respiratory Activity

McCluskey et al. (2005) evaluated new-generation tetrazolium salts for measuring respiratory activity in activated sludge microorganisms. Such studies indicate the role of tetrazolium salts in environmental microbiology and wastewater treatment applications (McCluskey et al., 2005).

Ion-Associated Complexes

Research by Gavazov et al. (2008) on ion-associated complexes involving vanadium(V) chelates and methoxybis(tetrazolium) cations reflects the use of tetrazolium salts in analytical chemistry and extraction studies (Gavazov et al., 2008).

Microbial Growth Measurement

Gabrielson et al. (2002) evaluated redox indicators, including tetrazolium salts, for quantifying microbial growth. This highlights the application of tetrazolium salts in microbiology, particularly in growth and viability assays (Gabrielson et al., 2002).

Synthesis and Properties

Rui (2010) reported on the synthesis of a highly water-soluble tetrazolium salt and its potential as a redox indicator in cell activity tests. Such studies indicate the evolving synthesis and application of tetrazolium salts in biological assays (Rui, 2010).

Studies on Candida Growth and Metabolism

Kuhn et al. (2003) examined the use and limitations of the XTT assay in studies of Candida growth and metabolism. This research provides insights into the specific applications and potential limitations of tetrazolium salts in fungal biology (Kuhn et al., 2003).

Eigenschaften

IUPAC Name |

4-[2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-yl]benzonitrile;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N5O2.ClH/c1-28-20-11-7-18(8-12-20)26-24-22(17-5-3-16(15-23)4-6-17)25-27(26)19-9-13-21(29-2)14-10-19;/h3-14H,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMGZHHFVGWWGM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C#N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride | |

CAS RN |

151390-91-9 |

Source

|

| Record name | 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)

![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)